molecular formula C15H21N3O B2944160 1-(Benzotriazol-1-yl)nonan-2-one CAS No. 304459-92-5

1-(Benzotriazol-1-yl)nonan-2-one

Cat. No. B2944160
CAS RN: 304459-92-5
M. Wt: 259.353
InChI Key: YVHJYUBXEPEKAV-UHFFFAOYSA-N
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Description

“1-(Benzotriazol-1-yl)nonan-2-one” is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-Benzotriazole and are characterized by a huge synthetic potential . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Chemical Reactions Analysis

Benzotriazole is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . 2-(1H-Benzotriazol-1-yl)acetonitrile is an active methylene reagent suitable for Knoevenagel condensations on electrophilic substrates .

Future Directions

Benzotriazole methodology, recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . It has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . This suggests that “1-(Benzotriazol-1-yl)nonan-2-one”, as a Benzotriazole derivative, may also have potential for further exploration in the field of organic synthesis.

properties

IUPAC Name

1-(benzotriazol-1-yl)nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-3-4-5-6-9-13(19)12-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHJYUBXEPEKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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